Methyl 5-chloronicotinate

Description

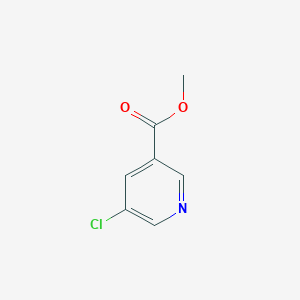

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUWLLCWQGXPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572627 | |

| Record name | Methyl 5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51269-81-9 | |

| Record name | Methyl 5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloronicotinate (CAS No: 51269-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloronicotinate, with the CAS number 51269-81-9, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its strategic placement of a chloro substituent and a methyl ester group on the pyridine ring makes it a versatile intermediate in the fields of medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its applications, with a focus on its role in drug discovery and development.

Chemical Properties and Identification

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder. It is soluble in various organic solvents.[1]

| Property | Value | Source |

| CAS Number | 51269-81-9 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [3] |

| Molecular Weight | 171.58 g/mol | [3] |

| IUPAC Name | methyl 5-chloropyridine-3-carboxylate | [4][5] |

| Synonyms | Methyl 5-chloro-3-pyridinecarboxylate, 5-Chloronicotinic acid methyl ester | [1] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 5-chloronicotinic acid with methanol, catalyzed by a strong acid. This reaction is a classic example of nucleophilic acyl substitution.[6]

Reaction Scheme

Caption: Fischer esterification of 5-chloronicotinic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of 5-chloronicotinic acid.

Materials:

-

5-chloronicotinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or thionyl chloride)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend 5-chloronicotinic acid in an excess of anhydrous methanol.

-

Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at 0°C to form the acyl chloride in situ, which then reacts with methanol.[7]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in dichloromethane and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to the ability of the halogen atom to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[8] this compound, as a readily available building block, is utilized in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

While specific drug compounds directly synthesized from this compound are not extensively detailed in publicly available literature, its structural motif is present in various biologically active molecules. Its utility lies in its ability to undergo further chemical transformations at the chloro and ester positions, allowing for the construction of diverse molecular scaffolds. For instance, related bromo- and chloro-nicotinate derivatives are key intermediates in the synthesis of compounds targeting neurological disorders and in the development of agrochemicals like herbicides and fungicides.[9] The chloro-substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing numerous avenues for molecular elaboration.

Analytical Profile

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the chloro and ester substituents.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the pyridine ring. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

-

C-Cl stretch: An absorption in the fingerprint region.

-

Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171, along with an isotopic peak (M+2) at m/z 173 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

Sources

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 51269-81-9 [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound-景明化工股份有限公司 [echochemical.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 5-chloronicotinate

Abstract

Methyl 5-chloronicotinate is a halogenated pyridine derivative of significant interest as a building block in medicinal chemistry and agrochemical synthesis. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and characterization. This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Due to the limited availability of specific experimental data for this particular isomer in public-domain databases, this document establishes its fundamental properties and presents a detailed comparative analysis with its well-characterized isomers, Methyl 2-chloronicotinate and Methyl 6-chloronicotinate. We provide expert insights into the anticipated properties of the 5-chloro isomer based on structural chemistry principles. Furthermore, this guide includes validated, step-by-step protocols for the experimental determination of key physical properties and outlines essential safety and handling procedures based on authoritative data for this class of compounds.

Introduction and Scope

Nicotinic acid esters and their halogenated derivatives are foundational scaffolds in the synthesis of a wide array of biologically active molecules. The strategic placement of a chlorine atom on the pyridine ring, as in this compound, significantly alters the molecule's electronic properties, reactivity, and intermolecular interactions, making it a versatile intermediate.

The objective of this technical guide is to consolidate the known and predicted physical characteristics of this compound. Acknowledging the current scarcity of published experimental data for this specific compound, we leverage a comparative isomeric analysis to provide a scientifically grounded perspective for researchers. This approach allows for informed decision-making in experimental design, purification, and analytical characterization.

Core Physicochemical Properties

The fundamental molecular identity of this compound is well-defined. These core attributes are consistent across its isomers and form the basis for all further analysis.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆ClNO₂ | Calculated |

| Molecular Weight | 171.58 g/mol | [1][2][3][4] |

| Canonical SMILES | COC(=O)C1=CC(Cl)=CN=C1 | N/A |

| InChIKey | ZQYJKEJDDZNEQD-UHFFFAOYSA-N | N/A |

Isomeric Comparison of Physical States and Thermal Properties

The position of the chlorine atom on the pyridine ring dramatically influences the intermolecular forces, leading to significant differences in physical state, melting point, and boiling point among isomers.

Table 2: Comparative Physical Properties of Methyl chloronicotinate Isomers

| Property | Methyl 2-chloronicotinate (CAS 40134-18-7) | Methyl 6-chloronicotinate (CAS 73781-91-6) | This compound (Predicted) |

|---|---|---|---|

| Appearance | Colorless to light yellow liquid[1][5] | Off-white to pale yellow solid[2] | Likely a white to off-white solid |

| Melting Point | N/A (Liquid at RT) | 82 - 90 °C[2][6] | Expected to be a solid with a distinct melting point |

| Boiling Point | 70 °C @ 0.1 mmHg[1] | 231.8 °C (Predicted, 760 mmHg)[2][7] | High boiling point, likely >200°C at atm. pressure |

| Solubility | Good solubility and stability[1] | Soluble in Ethanol, Ether, Methanol; Slightly soluble in Chloroform, Ethyl Acetate[2] | Expected to be soluble in polar organic solvents (e.g., MeOH, EtOAc, DCM) |

Field Insights & Causality:

-

Physical State and Melting Point: The significant difference between the 2-chloro (liquid) and 6-chloro (high-melting solid) isomers is striking. The 6-chloro position allows for more efficient crystal lattice packing, leading to stronger intermolecular forces and a higher melting point. By extension, This compound is also predicted to be a solid at room temperature. Its symmetry is intermediate between the 2- and 6-isomers, suggesting its melting point may be substantial, though it is difficult to predict precisely without experimental data.

-

Boiling Point: The high boiling points are expected due to the polarity of the ester and the pyridine ring. The reported boiling point for the 2-chloro isomer is under vacuum, indicating that it, like its isomers, requires high temperatures for distillation at atmospheric pressure, where decomposition may be a risk.

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, plus a singlet in the aliphatic region for the methyl ester protons.

-

H-2, H-4, H-6 Protons: These will appear as downfield signals (likely δ 8.0 - 9.2 ppm) with characteristic doublet or doublet-of-doublets splitting patterns based on ortho- and meta-coupling. The proton at the C-2 position, between the nitrogen and the ester, is expected to be the most downfield.

-

-OCH₃ Protons: A sharp singlet, integrating to 3H, is expected around δ 3.9 - 4.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display 7 unique signals.

-

Carbonyl Carbon (C=O): Expected in the δ 164-168 ppm region.

-

Pyridine Ring Carbons: Five distinct signals are expected in the δ 120-155 ppm range. The carbon bearing the chlorine atom (C-5) will be influenced by its electronegativity.

-

Methyl Carbon (-OCH₃): A signal is expected around δ 52-55 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ .

-

C-O Stretch (Ester): A strong band will appear in the fingerprint region, typically 1250-1300 cm⁻¹ .

-

C=C and C=N Aromatic Stretches: Multiple sharp bands of variable intensity are expected between 1400-1600 cm⁻¹ .

-

C-Cl Stretch: A moderate to strong band is expected in the 1000-1100 cm⁻¹ region.

-

Aromatic C-H Stretch: A signal of weak to medium intensity is expected just above 3000 cm⁻¹ (approx. 3050-3150 cm⁻¹ ).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will be useful for confirming the molecular weight.

-

Molecular Ion (M⁺): The spectrum will show a characteristic molecular ion peak at m/z = 171. A prominent M+2 peak at m/z = 173 will also be present, with an intensity approximately one-third of the M⁺ peak, which is the isotopic signature of a single chlorine atom.

-

Key Fragments: A common fragmentation pathway for methyl esters is the loss of the methoxy group (-•OCH₃), which would result in a fragment ion at m/z = 140.

Experimental Determination of Physical Properties

To ensure data integrity, standardized protocols must be employed. The following workflows represent self-validating systems for characterizing a new batch of this compound.

Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent, which can depress and broaden the melting range. The sample must be a fine, homogenous powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating rate (10-15 °C/min) for a preliminary, approximate measurement.

-

For an accurate measurement, use a new sample and heat rapidly to within 15 °C of the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).

Workflow: Comprehensive Spectroscopic Analysis

The following workflow ensures a full structural confirmation of the material.

Caption: Workflow for Spectroscopic Characterization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be reliably inferred from its isomers and related compounds.[8][9] The primary hazards are associated with irritation.

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat.

-

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.

-

The logical workflow for safe handling and response is outlined below.

Caption: Safe Handling and Exposure Response Workflow.

Conclusion

This compound is a valuable chemical intermediate whose physical properties are critical for its application in research and development. While direct experimental data remains limited, a robust profile can be constructed through an understanding of its fundamental molecular characteristics and a comparative analysis of its isomers. It is predicted to be a high-boiling, crystalline solid that is soluble in common organic solvents. Its spectroscopic signatures are expected to be distinct and readily interpretable for structural confirmation. Adherence to standard laboratory safety protocols for irritant chemical compounds is essential for its handling. This guide provides the foundational and comparative data necessary for scientists to confidently and safely incorporate this compound into their synthetic workflows.

References

-

ChemBK. (2024, April 9). methyl 2-chloronicotinate. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Methyl 6-chloropyridine-3-carboxylate. Retrieved January 11, 2026, from [Link]

-

ChemBK. (2024, April 9). 6-Chloronicotinic acid methyl ester. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Methyl 6-chloronicotinate. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Thermo Fisher Scientific. (2014, January 9). SAFETY DATA SHEET. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved January 11, 2026, from [Link]

-

Veer-Chemie. (n.d.). Methyl – 2- Chloronicotinate. Retrieved January 11, 2026, from [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved January 11, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 6-chloronicotinate price,buy Methyl 6-chloronicotinate - chemicalbook [chemicalbook.com]

- 3. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 6-chloropyridine-3-carboxylate | C7H6ClNO2 | CID 254249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Methyl 6-chloronicotinate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Methyl 5-chloronicotinate: Synthesis, Reactivity, and Applications

Introduction: The Strategic Importance of a Halogenated Heterocycle

Methyl 5-chloronicotinate is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a pyridine ring substituted with both an electron-withdrawing chloro group and a methyl ester, offers a unique combination of reactivity and functionality. The pyridine core is a common motif in a vast array of biologically active compounds, and the strategic placement of the chlorine atom at the 5-position provides a reactive handle for sophisticated cross-coupling reactions. This allows for the precise and efficient construction of complex molecular architectures, making this compound a key intermediate in the fields of medicinal chemistry and drug discovery. This guide provides an in-depth exploration of its chemical properties, a reliable synthesis protocol, key chemical transformations, and its role in the development of pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental for its effective use in research and development.

Chemical Structure and Properties

-

IUPAC Name: Methyl 5-chloropyridine-3-carboxylate

-

Molecular Formula: C₇H₆ClNO₂

-

Molecular Weight: 171.58 g/mol

The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 171.58 g/mol | |

| Appearance | White to off-white solid/powder | [Generic Supplier Data] |

| Melting Point | 65-69 °C | [Generic Supplier Data] |

| Boiling Point | ~265 °C (Predicted) | [Generic Supplier Data] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane | [Generic Supplier Data] |

| CAS Number | 29681-44-5 | [Generic Supplier Data] |

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a detailed interpretation of its expected spectra based on established principles and data from analogous structures.[1][2]

1.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For this compound, three distinct signals are expected for the aromatic protons on the pyridine ring and one signal for the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 | Doublet (d) | 1H | H-2 | Deshielded by the adjacent nitrogen and the ester group. Small coupling (J ≈ 2-3 Hz) to H-6. |

| ~8.7 | Doublet (d) | 1H | H-6 | Deshielded by the adjacent nitrogen. Small coupling (J ≈ 2-3 Hz) to H-2. |

| ~8.3 | Triplet (t) or dd | 1H | H-4 | Appears as a triplet due to similar coupling constants to H-2 and H-6, or as a doublet of doublets. |

| ~3.9 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |

1.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. Six distinct signals are expected for this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164-166 | C=O (Ester) | Typical range for an ester carbonyl carbon. |

| ~150-152 | C-2 | Adjacent to nitrogen and influenced by the ester group. |

| ~147-149 | C-6 | Adjacent to nitrogen. |

| ~138-140 | C-4 | Aromatic CH carbon. |

| ~132-134 | C-5 | Carbon bearing the chlorine atom; deshielded by the halogen. |

| ~125-127 | C-3 | Carbon attached to the ester group. |

| ~52-54 | -OCH₃ | Typical shift for a methyl ester carbon. |

1.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[2]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) |

| ~2960-2850 | Medium | C-H Stretch | Aliphatic (-OCH₃) |

| ~1730-1715 | Strong | C=O Stretch | Ester |

| ~1600-1450 | Medium-Strong | C=C & C=N Stretch | Aromatic (Pyridine) |

| ~1300-1100 | Strong | C-O Stretch | Ester |

| ~850-750 | Strong | C-Cl Stretch | Aryl Halide |

The most characteristic peaks are the strong carbonyl (C=O) stretch of the ester and the strong C-O stretch, which are definitive for this functional group.

1.2.4. Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z = 171. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be observed, providing definitive evidence for the compound's composition. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 140, and the loss of the entire ester group (-COOCH₃, m/z = 59) to give a fragment at m/z = 112.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is the acid-catalyzed esterification of 5-chloronicotinic acid. The Fischer esterification, using an excess of alcohol (methanol) as both reactant and solvent with a strong acid catalyst, is a robust and well-established method. An alternative, often yielding cleaner and faster results, involves converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with methanol.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the thionyl chloride-mediated synthesis, which is favored for its high efficiency and the ease of removing byproducts.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol is a self-validating system, designed for high yield and purity.

Reagents & Equipment:

-

5-Chloronicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloronicotinic acid (1.0 eq). Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid) to serve as both reactant and solvent.

-

Acid Chloride Formation: Cool the stirred suspension in an ice bath to 0-5 °C. Cautiously add thionyl chloride (1.5-2.0 eq) dropwise via a dropping funnel over 30 minutes. Causality Note: This exothermic reaction forms the highly reactive acyl chloride intermediate in situ. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.

-

Esterification: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully add the residue to a flask containing crushed ice. Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution dropwise until the evolution of CO₂ gas ceases and the pH is ~7-8. Trustworthiness Note: This step quenches any remaining acyl chloride and neutralizes the HCl byproduct. The product will often precipitate or form an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure product as a white solid. Purity should be confirmed by NMR spectroscopy.

Chemical Reactivity and Key Transformations

The utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the C-5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug synthesis.

Overview of Reactivity

-

C-5 Chloro Group: This is the primary site for synthetic elaboration. It readily participates in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds, respectively.[3][4]

-

Ester Group: The methyl ester can be hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid, which can then be converted into other functional groups like amides or alcohols.

-

Pyridine Ring: The nitrogen atom can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution under harsh conditions, though this is less common than cross-coupling at the C-5 position.

Key Reaction Pathways

The diagram below illustrates the two most important synthetic transformations of this compound.

Caption: Key cross-coupling reactions of this compound.

3.2.1. Suzuki-Miyaura Coupling

This reaction is a powerful method for forming a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound (e.g., a boronic acid or ester).[3]

-

Causality: A palladium(0) catalyst is essential. It undergoes oxidative addition into the C-Cl bond of the nicotinate. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step with the palladium center. Reductive elimination then yields the C-C coupled product and regenerates the Pd(0) catalyst.[4][5] The choice of ligand, base, and solvent is critical for achieving high yields, especially with an electron-deficient heterocycle like pyridine.

3.2.2. Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond, converting the aryl chloride into an arylamine.[3][4]

-

Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst cycle. A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the amine, allowing it to coordinate to the palladium center after the initial oxidative addition step. Bulky, electron-rich phosphine ligands (such as XPhos or BINAP) are crucial for promoting the final reductive elimination step, which can be challenging from an electron-deficient pyridine ring.[6]

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyridines are ubiquitous scaffolds in pharmaceuticals due to their ability to act as bioisosteres of phenyl rings and engage in specific hydrogen bonding interactions with biological targets. While specific drugs directly synthesized from this compound are not prominently disclosed in public literature, its structural motifs are highly relevant. For instance, the anti-HIV drug Nevirapine contains a dipyridodiazepinone core, and its synthesis relies on precursors like 2-chloro-3-amino-4-picoline, highlighting the strategic importance of chloropyridine intermediates in constructing complex, biologically active heterocyclic systems.[7][8]

This compound serves as an ideal starting point for generating libraries of novel compounds for drug screening. Through Suzuki and Buchwald-Hartwig reactions at the C-5 position, medicinal chemists can rapidly introduce a wide diversity of aryl, heteroaryl, and amino substituents. These modifications can systematically probe the structure-activity relationship (SAR) of a lead compound, optimizing its potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

-

Hazards: May cause skin, eye, and respiratory irritation. Users should consult the full Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable reactivity in powerful C-C and C-N bond-forming reactions make it an indispensable intermediate for researchers in drug discovery and process chemistry. The ability to leverage the C-5 chloro substituent for palladium-catalyzed transformations provides a direct and efficient route to novel nicotinic acid derivatives with significant potential as therapeutic agents. As the demand for complex and highly functionalized heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound will only increase.

References

-

PubChem. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. National Center for Biotechnology Information. [Link]

-

Longstreet, A. R., Opalka, S. M., Campbell, B. S., Gupton, B. F., & McQuade, T. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2580–2589. [Link]

-

Nevirapine Batch Transfer Document. Clinton Health Access Initiative. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

University of Wisconsin. NMR Spectroscopy - 1H NMR Chemical Shifts. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. [Link]

-

ResearchGate. Any procedure for the esterification of isonicotinic acid?. (2017). [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

University of Illinois Springfield. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. 78686-79-0|Methyl 5-bromo-2-chloronicotinate|BLD Pharm [bldpharm.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

Methyl 5-chloronicotinate molecular weight

An In-Depth Technical Guide to Chlorinated Methyl Nicotinates for Researchers, Scientists, and Drug Development Professionals

A Note on Isomeric Specificity: This guide addresses the properties, synthesis, and applications of chlorinated methyl nicotinates. The initial topic of "Methyl 5-chloronicotinate" did not yield sufficient specific data for a comprehensive guide, suggesting it is a less common isomer. Therefore, this document will focus on the well-characterized and widely utilized isomer, Methyl 6-chloronicotinate (CAS No. 73781-91-6) , as a representative molecule. The principles and methodologies discussed herein are broadly applicable to the study of related nicotinic acid derivatives.

Introduction to Methyl 6-chloronicotinate

Methyl 6-chloronicotinate is an organic compound belonging to the class of nicotinic acid derivatives. Its structure features a pyridine ring with a chlorine atom at the 6-position and a methyl ester group at the 3-position.[1] This compound serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the chlorine atom and the methyl ester group on the pyridine ring imparts specific reactivity and biological activity, making it a valuable intermediate in medicinal chemistry.[1]

Physicochemical Properties

Understanding the physicochemical properties of Methyl 6-chloronicotinate is essential for its handling, reaction optimization, and application in drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [2][3] |

| Molecular Weight | 171.58 g/mol | [2][3] |

| CAS Number | 73781-91-6 | [2][3] |

| Appearance | White to pale cream or light yellow crystalline powder | [4] |

| Melting Point | 82-90 °C | [5][6] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |

| IUPAC Name | methyl 6-chloropyridine-3-carboxylate | [4] |

| SMILES | COC(=O)c1ccc(Cl)nc1 | [1] |

Synthesis and Mechanistic Insights

The primary route for synthesizing Methyl 6-chloronicotinate is through the esterification of its corresponding carboxylic acid, 6-chloronicotinic acid.

General Synthesis Workflow

Caption: General workflow for the synthesis of Methyl 6-chloronicotinate.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a standard laboratory procedure for the synthesis of Methyl 6-chloronicotinate from 6-chloronicotinic acid.

Materials:

-

6-Chloronicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process to maximize yield.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to yield pure Methyl 6-chloronicotinate.

Causality of Experimental Choices:

-

Excess Methanol: Using methanol as both a reactant and a solvent drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.

-

Sulfuric Acid as Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Neutralization with NaHCO₃: This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid, facilitating a clean extraction.

Applications in Drug Discovery and Development

Methyl 6-chloronicotinate is a valuable scaffold in medicinal chemistry due to its utility in synthesizing a variety of biologically active molecules.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key precursor in the synthesis of more complex molecules, including potent H3 receptor antagonists.[7]

-

Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, and derivatives of Methyl 6-chloronicotinate can be used to explore structure-activity relationships.

-

Bioisosteric Replacement: The chloropyridine moiety can be used as a bioisostere for other aromatic systems in drug design, potentially improving pharmacokinetic properties.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of Methyl 6-chloronicotinate is paramount in research and pharmaceutical development. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of Methyl 6-chloronicotinate.

Key Analytical Techniques

-

Gas Chromatography (GC): An effective method for determining the purity of Methyl 6-chloronicotinate.[4][6]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the positions of the substituents on the pyridine ring.[8]

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the ester carbonyl and the C-Cl bond.[3]

Safety, Handling, and Storage

Proper handling and storage of Methyl 6-chloronicotinate are crucial to ensure laboratory safety.

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[9][10]

-

First Aid:

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[9][10]

Conclusion

Methyl 6-chloronicotinate is a versatile and important building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and diverse applications in drug discovery make it a compound of significant interest to researchers and scientists. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective utilization in the development of new chemical entities.

References

-

NIST. (n.d.). Methyl 6-chloronicotinate. In NIST Chemistry WebBook. Retrieved from [Link]

- Unknown Author. (n.d.). Route of Synthesis Manufacturing process. Provided document.

-

PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]

- Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. (n.d.).

-

ChemBK. (2024). 6-Chloronicotinic acid methyl ester. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

ChemBK. (n.d.). 6-Chloronicotinic acid ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

-

PubChem. (n.d.). Methyl 6-chloropyridine-3-carboxylate. Retrieved from [Link]

-

Lima, C. H. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143. [Link]

-

Wang, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

Sources

- 1. CAS 73781-91-6: Methyl 6-chloronicotinate | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 6-chloronicotinate [webbook.nist.gov]

- 4. Methyl 6-chloronicotinate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Methyl 6-chloronicotinate | 73781-91-6 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. usbio.net [usbio.net]

- 8. Methyl 6-chloronicotinate(73781-91-6) 1H NMR [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Methyl 6-chloronicotinate, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Solubility of Methyl 5-chloronicotinate

This guide provides a comprehensive overview of the solubility of Methyl 5-chloronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound, presents established solubility data, and offers a detailed, field-proven protocol for the experimental determination of its solubility in various solvents. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for your research needs.

Introduction to this compound

This compound (CAS No. 51269-81-9) is a halogenated pyridine derivative with significant applications as a building block in organic synthesis. Its structure, featuring a pyridine ring, an ester group, and a chlorine atom, imparts a unique combination of chemical properties that are leveraged in the development of a wide range of biologically active molecules. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, formulation development, and purification processes. Poor solubility can lead to challenges in reaction kinetics, yield, and the overall efficiency of synthetic routes. This guide aims to provide a thorough understanding of the solubility characteristics of this compound and a robust framework for its experimental determination.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 51269-81-9 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [2][3] |

| Molar Mass | 171.58 g/mol | [3] |

| Appearance | White crystal or crystalline powder | [3] |

| Melting Point | 88-90 °C | [3][4] |

| Boiling Point (Predicted) | 230.4 ± 20.0 °C | [3] |

| pKa (Predicted) | 0.91 ± 0.20 | [3] |

| InChI Key | TVUWLLCWQGXPSH-UHFFFAOYSA-N | [1] |

Note: Some of the data presented are predicted values derived from computational models and should be confirmed by experimental analysis.

Qualitative Solubility Data

Based on available literature and supplier information, the qualitative solubility of this compound in common laboratory solvents is summarized below. This information provides a preliminary understanding of its solubility profile.

| Solvent | Solubility | Source |

| Water | Insoluble | [3] |

| Ether | Soluble | [3] |

| Acetone | Soluble | [3] |

| Chloroform | Slightly Soluble | [5] |

| Methanol | Slightly Soluble | [5] |

| Ethyl Acetate | Slightly Soluble | [6] |

| Ethanol | Soluble | [2] |

The insolubility in water is expected due to the compound's largely organic structure and the presence of the chloro- substituent, which increases its lipophilicity. Its solubility in polar aprotic solvents like acetone and ether, as well as alcohols like ethanol, suggests that it can participate in dipole-dipole interactions and, to a lesser extent, hydrogen bonding.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The following section outlines a comprehensive workflow for determining the solubility of this compound, incorporating best practices for accuracy and reproducibility.

The Rationale Behind the Method

The chosen method is the isothermal shake-flask method, which is a gold-standard technique for solubility determination. The principle involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

Materials and Equipment:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC system with a UV detector

-

HPLC column (e.g., C18 reverse-phase column)

Procedure:

-

Preparation of the Test Mixture:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The excess is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that undissolved particles are clearly visible after the equilibration period.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To further ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

-

Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being carried over into the analytical sample, which would lead to an overestimation of solubility.

-

-

Quantification by HPLC:

-

Preparation of Standards: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the saturated solutions.

-

Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the calibration standards and the diluted sample solutions by HPLC. A suitable starting point for the HPLC method, based on methods for related compounds, would be:

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

The protocol's integrity is ensured by the following self-validating steps:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium can be assumed.

-

Calibration Curve Linearity: The linearity of the calibration curve (R² > 0.999) validates the accuracy of the analytical method within the tested range.

-

Filter Compatibility: A preliminary test should be conducted to ensure that the syringe filter does not adsorb the solute, which would lead to an underestimation of solubility. This can be done by passing a standard solution of known concentration through the filter and analyzing the filtrate.

Logical Relationships in Solubility Analysis

The following diagram illustrates the key factors influencing the solubility of this compound and their interplay.

Caption: Factors influencing the solubility of this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[1]

-

Hazard Statements:

-

Precautionary Statements:

-

Handling:

-

Work in a well-ventilated area or a fume hood.

-

Wear protective gloves, safety glasses, and a lab coat.

-

Avoid generating dust.

-

-

Storage:

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and complete safety information.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, grounded in its fundamental physicochemical properties. While quantitative data in the public domain is scarce, the detailed, validated protocol presented here offers a clear and reliable path for researchers to generate high-quality, reproducible solubility data. By understanding the principles of solubility and adhering to rigorous experimental practices, scientists and developers can effectively harness the synthetic potential of this important chemical intermediate.

References

-

ChemBK (2024). 51269-81-9 - Physico-chemical Properties. Available at: [Link]

-

Al-Shehri, S., et al. (2023). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. Available at: [Link]

-

Greenshields, J., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available at: [Link]

-

Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]

-

Gala, E., et al. (2017). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. Available at: [Link]

- Google Patents.US2758999A - Esterification of pyridine carboxylic acids.

-

ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

- Google Patents.US5047542A - Process for preparing pyridine carboxylic acid esters.

-

Ferreira, A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

-

PubChem. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. National Institutes of Health. Available at: [Link]

Sources

- 1. This compound | 51269-81-9 [sigmaaldrich.com]

- 2. 51269-81-9|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. Methyl 5-bromonicotinate CAS#: 29681-44-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 5-chloronicotinate: A Technical Guide

Introduction

Methyl 5-chloronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. As a versatile building block, its utility in the synthesis of novel pharmaceuticals and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound. This guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, framed from the perspective of practical application and experimental rationale.

Molecular Structure and Spectroscopic Overview

The structure of this compound, featuring a pyridine ring substituted with a chlorine atom and a methyl ester group, gives rise to a distinct spectroscopic fingerprint. The electronegative chlorine and nitrogen atoms, along with the carbonyl group, significantly influence the electron density distribution within the aromatic ring, which is directly reflected in the NMR chemical shifts. The functional groups also provide characteristic signals in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of a substituted pyridine, such as this compound, is characterized by distinct chemical shifts for the aromatic protons due to the influence of the nitrogen atom and the substituents.[1] The nitrogen atom deshields the adjacent α-protons (H2 and H6) most significantly.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 9.0 - 9.2 | d | ~2.5 |

| H6 | 8.7 - 8.9 | d | ~2.0 |

| H4 | 8.2 - 8.4 | dd | ~2.5, ~2.0 |

| OCH₃ | 3.9 - 4.1 | s | - |

Interpretation:

-

H2 and H6: These protons are in the positions alpha to the ring nitrogen and are therefore the most deshielded. They appear as distinct doublets due to small meta-coupling with H4.

-

H4: This proton is situated between the two electron-withdrawing groups (ester and chlorine) and is coupled to both H2 and H6, resulting in a doublet of doublets.

-

OCH₃: The methyl protons of the ester group appear as a sharp singlet in the typical region for such functional groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms and those in aromatic systems appearing at higher chemical shifts.[2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 166 |

| C2 | 152 - 154 |

| C6 | 148 - 150 |

| C5 | 138 - 140 |

| C3 | 128 - 130 |

| C4 | 124 - 126 |

| OCH₃ | 52 - 54 |

Interpretation:

-

C=O: The carbonyl carbon of the ester group is the most deshielded carbon and appears at the lowest field.

-

C2, C6, C5: These carbons are directly attached to or influenced by the electronegative nitrogen and chlorine atoms, resulting in significant downfield shifts.

-

C3, C4: These carbons are less affected by the heteroatoms and appear at relatively higher fields within the aromatic region.

-

OCH₃: The methyl carbon appears in the expected upfield region for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ester group, the aromatic ring, and the carbon-chlorine bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100 | Aromatic C-H Stretch | Medium |

| ~1730 | C=O Stretch (Ester) | Strong |

| ~1600, ~1470 | Aromatic C=C and C=N Stretch | Medium |

| ~1250 | Asymmetric C-O-C Stretch (Ester) | Strong |

| ~1100 | Symmetric C-O-C Stretch (Ester) | Strong |

| ~850 | C-Cl Stretch | Medium-Strong |

Interpretation:

-

Aromatic C-H Stretch: The presence of C-H bonds on the aromatic ring will result in one or more weak to medium bands above 3000 cm⁻¹.[3]

-

Ester Group Vibrations: The most prominent peak in the spectrum will be the strong C=O stretching vibration of the ester group, typically found around 1730 cm⁻¹.[3] The two C-O stretching vibrations of the ester will also be present as strong bands in the fingerprint region.

-

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹, though its identification can sometimes be complicated by other absorptions in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 171/173 | [M]⁺ (Molecular Ion) |

| 140/142 | [M - OCH₃]⁺ |

| 112/114 | [M - COOCH₃]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak will appear as a doublet at m/z 171 and 173, with an intensity ratio of approximately 3:1. This characteristic isotopic pattern is due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl).

-

Fragmentation: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃) to give a cation at m/z 140/142, and the loss of the entire methoxycarbonyl radical (•COOCH₃) to give a cation at m/z 112/114.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, standardized and well-calibrated experimental procedures are essential.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of an organic compound.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal.

FT-IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the atmospheric CO₂ and H₂O absorptions.

-

Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption peaks.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet. Acquire the mass spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on established principles of spectroscopy and comparison with related structures, offers a reliable reference for researchers. Each technique provides complementary information, and together they form a robust analytical package for ensuring the identity and purity of this important chemical intermediate, thereby upholding the principles of scientific integrity in research and development.

References

-

PubChem. Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Link]

-

LookChem. Methyl 5-amino-6-chloronicotinate. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011. Wiley. [Link]

-

Human Metabolome Database. Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0029806). [Link]

-

PubChem. Methyl 5-chloro-2-methylnicotinate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-chloronicotinate. National Center for Biotechnology Information. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

PubChem. Methyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information. [Link]

-

LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 5-chloronicotinate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-chloronicotinate, a key building block in the development of pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide delves into the strategic considerations behind two primary synthetic routes, offering detailed, step-by-step protocols for the synthesis of the crucial intermediate, 5-chloronicotinic acid, and its subsequent esterification to the target molecule. The causality behind experimental choices, safety protocols, and purification techniques are discussed in detail to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the chloro- and methyl ester functionalities on the pyridine ring provides a versatile scaffold for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. This allows for the introduction of diverse molecular fragments, making it a valuable starting material for the synthesis of complex molecules with potential biological activity. Its derivatives have been explored in the development of novel therapeutic agents and specialized polymers.

Strategic Synthesis Overview: A Two-Step Approach

The most common and practical approach for the synthesis of this compound involves a two-step sequence:

-

Synthesis of 5-Chloronicotinic Acid: This key intermediate can be prepared from several starting materials, with the Sandmeyer reaction of 5-aminonicotinic acid being a prominent and reliable method.

-

Esterification of 5-Chloronicotinic Acid: The carboxylic acid is then converted to its methyl ester, this compound. This can be achieved through various esterification methods, with Fischer esterification and thionyl chloride-mediated esterification being two of the most effective.

This guide will provide detailed protocols for both the Sandmeyer reaction to yield 5-chloronicotinic acid and its subsequent esterification to the final product.

Caption: Overall synthetic strategy for this compound.

Synthesis of 5-Chloronicotinic Acid via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3] This approach is particularly well-suited for the synthesis of 5-chloronicotinic acid from the readily available 5-aminonicotinic acid.

Mechanistic Rationale

The Sandmeyer reaction proceeds through a free radical mechanism.[4] The key steps involve:

-

Diazotization: The primary aromatic amine (5-aminonicotinic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5][6] This highly reactive intermediate is the electrophile in the subsequent step.

-

Halogenation: The diazonium salt is then reacted with a copper(I) halide, in this case, copper(I) chloride. The copper(I) acts as a catalyst, facilitating the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper(II) chloride formed in the process, yielding the desired aryl halide and regenerating the copper(I) catalyst.[1][3]

Caption: Simplified mechanism of the Sandmeyer reaction.

Detailed Experimental Protocol

Materials:

-

5-Aminonicotinic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Diatomaceous earth (e.g., Celite®)

-

Distilled water

-

Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Diazotization:

-

In a well-ventilated fume hood, dissolve 5-aminonicotinic acid in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The addition should be controlled to maintain a manageable rate of gas evolution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove any solid byproducts.

-

Carefully neutralize the filtrate with a sodium hydroxide solution to precipitate the 5-chloronicotinic acid. The pH should be adjusted to the isoelectric point of the amino acid (typically around pH 3-4) to maximize precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure 5-chloronicotinic acid.

-

Safety Considerations

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

-

The reaction generates nitrogen gas, which can cause a pressure buildup if the reaction is not properly vented.

-

Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1][7]

-

The reaction should be performed in a well-ventilated fume hood.[1]

Alternative Synthetic Routes to 5-Chloronicotinic Acid

While the Sandmeyer reaction is a robust method, other synthetic strategies can also be employed to produce 5-chloronicotinic acid. The choice of route often depends on the availability and cost of starting materials.

Oxidation of 3-Chloro-5-methylpyridine

This method involves the oxidation of the methyl group of 3-chloro-5-methylpyridine to a carboxylic acid.

-

Process: The oxidation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).[8]

-

Advantages: This can be a direct route if 3-chloro-5-methylpyridine is readily available.

-

Disadvantages: The reaction conditions can be harsh, and the use of strong oxidants may lead to the formation of byproducts and require careful control.

Hydrolysis of this compound

This is a retro-synthetic approach where the target molecule's ester is hydrolyzed to the carboxylic acid.

-

Process: this compound is treated with an aqueous base (e.g., NaOH) or acid (e.g., HCl) followed by heating to hydrolyze the ester.[9]

-